Methanofuran

Description

Propriétés

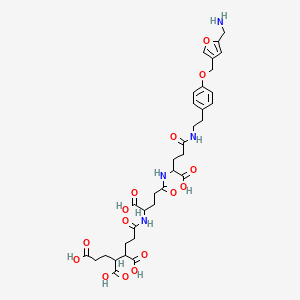

Formule moléculaire |

C34H44N4O15 |

|---|---|

Poids moléculaire |

748.7 g/mol |

Nom IUPAC |

7-[[4-[[4-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethylamino]-1-carboxy-4-oxobutyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid |

InChI |

InChI=1S/C34H44N4O15/c35-16-22-15-20(18-53-22)17-52-21-3-1-19(2-4-21)13-14-36-27(39)10-7-25(33(48)49)38-29(41)11-8-26(34(50)51)37-28(40)9-5-23(31(44)45)24(32(46)47)6-12-30(42)43/h1-4,15,18,23-26H,5-14,16-17,35H2,(H,36,39)(H,37,40)(H,38,41)(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51) |

Clé InChI |

CKRUWFDORAQSRC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCNC(=O)CCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)CCC(C(CCC(=O)O)C(=O)O)C(=O)O)OCC2=COC(=C2)CN |

SMILES canonique |

C1=CC(=CC=C1CCNC(=O)CCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)CCC(C(CCC(=O)O)C(=O)O)C(=O)O)OCC2=COC(=C2)CN |

Synonymes |

carbon dioxide reduction factor CDR factor methanofuran |

Origine du produit |

United States |

Methanofuran Biosynthesis Pathways and Associated Enzymes

Precursor Formation and Early Biosynthetic Steps

The biosynthesis of methanofuran begins with the formation of key furan-containing intermediates derived from central metabolic pathways.

Synthesis of 4-(hydroxymethyl)-2-furancarboxaldehyde-phosphate (4-HFC-P) from D-Glyceraldehyde-3-phosphate (D-GA-3P)

The initial step in constructing the furan moiety of this compound involves the conversion of D-Glyceraldehyde-3-phosphate (D-GA-3P), a glycolytic intermediate, into 4-(hydroxymethyl)-2-furancarboxaldehyde-phosphate (4-HFC-P). This reaction is catalyzed by a specific enzyme. nih.gov

Role of (5-formylfuran-3-yl)methyl phosphate synthase (MfnB)

The enzyme (5-formylfuran-3-yl)methyl phosphate synthase, also known as MfnB or 4-HFC-P synthase, catalyzes the condensation of two molecules of D-Glyceraldehyde-3-phosphate (D-GA-3P) to produce 4-HFC-P. This reaction involves the removal of a phosphate group, followed by aldol condensation and cyclization. MfnB exhibits a typical α/β TIM barrel fold, characteristic of Class I aldolases. While it can process both D- and L-isomers of glyceraldehyde-3-phosphate, it shows a clear preference for the D-isomer. nih.govresearchgate.netuniprot.orgqmul.ac.ukslideshare.net

Conversion of 4-HFC-P to 5-(aminomethyl)-3-furanmethanol-phosphate (F1-P)

Following the formation of 4-HFC-P, the next critical step is the conversion of this intermediate into 5-(aminomethyl)-3-furanmethanol-phosphate (F1-P). This transformation introduces the aminomethyl group onto the furan ring. nih.gov

Role of (5-formylfuran-3-yl)methyl phosphate transaminase

The enzyme (5-formylfuran-3-yl)methyl phosphate transaminase, encoded by the mfnC gene, catalyzes the transamination reaction. It specifically transfers an amino group from L-alanine to 4-HFC-P, yielding pyruvate and 5-(aminomethyl)-3-furanmethanol-phosphate (F1-P). This reaction requires pyridoxal 5'-phosphate as a cofactor. nih.govuniprot.org

Formation of Key Intermediates

The biosynthesis of this compound also involves the preparation of a key intermediate that will later be coupled with the furan moiety.

Biosynthesis of γ-Glutamyltyramine from Tyrosine

The pathway to the core structure of this compound, APMF-Glu, requires the formation of γ-glutamyltyramine. This intermediate is synthesized from the amino acid tyrosine and glutamate. A tyrosine decarboxylase enzyme first converts tyrosine to tyramine. Subsequently, a tyramine-glutamate ligase, encoded by genes such as mj0815 (also referred to as MfnD), catalyzes the ATP-dependent addition of glutamate to tyramine via a γ-linked amide bond, forming γ-glutamyltyramine. nih.govethz.chebi.ac.uk

Compound List

this compound (MFR)

D-Glyceraldehyde-3-phosphate (D-GA-3P)

4-(hydroxymethyl)-2-furancarboxaldehyde-phosphate (4-HFC-P)

5-(aminomethyl)-3-furanmethanol-phosphate (F1-P)

Tyrosine

Tyramine

γ-Glutamyltyramine

Pyruvate

L-alanine

Glutamate

ATP

Phosphate

Role of L-tyrosine/L-aspartate decarboxylase (MfnA)

The biosynthesis of this compound begins with the processing of amino acids to form essential precursors. The enzyme L-tyrosine/L-aspartate decarboxylase, designated MfnA, plays a crucial role in these initial steps uniprot.orguniprot.org. MfnA catalyzes the decarboxylation of L-tyrosine, yielding tyramine, which is a key component for this compound synthesis uniprot.orgnih.gov. This enzyme is also known to decarboxylate L-aspartate to produce β-alanine, which is involved in coenzyme A biosynthesis uniprot.orguniprot.orgnih.gov. Therefore, MfnA is bifunctional, contributing to both this compound and coenzyme A pathways uniprot.orgnih.gov. The reaction catalyzed by MfnA involves the removal of a carboxyl group from the amino acid substrate, typically requiring pyridoxal 5'-phosphate as a cofactor uniprot.orguniprot.orgebi.ac.uk.

Phosphorylation of F1-P to F1-PP (F1-Diphosphate)

A critical step in the assembly of the this compound core structure involves the phosphorylation of an intermediate known as 5-(aminomethyl)-3-furanmethanol-phosphate (F1-P) to its diphosphate form, F1-PP nih.govkegg.jpsmolecule.com. This conversion is essential as the pyrophosphate group in F1-PP serves as a better leaving group for the subsequent condensation reaction, thereby activating the molecule for further synthesis nih.govethz.ch.

Role of [5-(aminomethyl)furan-3-yl]methyl phosphate kinase (MfnE)

The enzyme responsible for the phosphorylation of F1-P to F1-PP is [5-(aminomethyl)furan-3-yl]methyl phosphate kinase, also known as MfnE nih.govkegg.jpnih.govexpasy.org. MfnE catalyzes an ATP-dependent phosphoryl transfer reaction, utilizing ATP as the phosphate donor to convert F1-P into F1-PP nih.govnih.govasm.org. This enzyme is classified under EC 2.7.4.31 and belongs to a family of proteins involved in modified nucleotide biosynthesis expasy.orgqmul.ac.uk.

Enzymatic Promiscuity of MfnE

Interestingly, MfnE exhibits enzymatic promiscuity nih.govnih.govresearchgate.net. While its primary physiological role is the production of F1-PP for this compound biosynthesis, it has also been identified as having adenylate kinase activity nih.govnih.govvt.edu. This dual activity suggests that MfnE can facilitate the transfer of a phosphoryl group from ATP to AMP, producing two molecules of ADP ebi.ac.uk. This promiscuity is thought to be an adaptation that allows organisms to utilize available nutrients efficiently with a limited set of enzymes researchgate.netvt.edu.

Core this compound Structure Assembly

The culmination of the early biosynthetic steps involves the assembly of the core this compound structure, APMF-Glu, through the condensation of key intermediates.

Condensation of F1-PP with γ-Glutamyltyramine to form APMF-Glu

The activated intermediate, F1-PP, undergoes a crucial condensation reaction with γ-Glutamyltyramine to form APMF-Glu, which is the fundamental core structure of this compound nih.govethz.chkegg.jp. This reaction links the furan ring precursor with the glutamate-tyramine side chain, establishing the basic framework of the coenzyme nih.gov.

Role of (4-{4-[2-(γ-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine synthase (MfnF)

The enzyme that catalyzes this vital condensation step is (4-{4-[2-(γ-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine synthase, designated MfnF nih.govkegg.jpasm.orguniprot.orgebi.ac.ukhmdb.cacreative-enzymes.com. MfnF, classified under EC 2.5.1.131, facilitates the coupling of F1-PP and γ-Glutamyltyramine to produce APMF-Glu uniprot.orgcreative-enzymes.com. This enzyme exhibits a distinctive α/β two-layer sandwich structure, differentiating it from other enzymes that catalyze similar coupling reactions nih.govnih.govebi.ac.uk. Research suggests that MfnF catalyzes the formation of an ether bond during this process, potentially via a substitution nucleophilic unimolecular (SN-1) reaction mechanism nih.govnih.govasm.org.

Unveiling this compound: Advanced Research Methodologies and Techniques

This compound (MFR) is a vital cofactor in the metabolic pathways of methanogenic archaea, playing a central role as the initial C1 acceptor molecule in the reduction of carbon dioxide to methane. This process, known as methanogenesis, is fundamental to the global carbon cycle, with methanogens producing significant amounts of methane annually nih.govmdpi.comnih.gov. The structure of this compound exhibits variations across different methanogenic species, but all share a core structure, typically a furan ring with associated functional groups and a side chain, often a polyglutamate moiety in analogs like methylofuran nih.govnih.gov. Understanding the intricate mechanisms by which this compound functions and is synthesized requires sophisticated analytical and structural biology techniques.

Advanced Research Methodologies and Techniques in Methanofuran Studies

The study of methanofuran and its associated enzymes relies on a suite of advanced techniques that allow for its identification, structural elucidation, and the detailed characterization of its biological partners.

Broader Research Implications and Future Directions

Biotechnological Applications and Bioenergy Production

The unique metabolic capabilities of methanogens, facilitated by cofactors like methanofuran, position them as key players in sustainable bioenergy production and environmental management. Their ability to convert simple carbon compounds into methane offers a renewable energy source and a means to mitigate greenhouse gas emissions.

Enhanced Methane Production from CO2

Methanogens are central to the biological conversion of carbon dioxide (CO2) into methane (CH4), a process known as hydrogenotrophic methanogenesis. This pathway utilizes CO2 as a carbon source and hydrogen (H2) as an electron donor, with this compound acting as a crucial C1 carrier in the initial steps of CO2 reduction mdpi.comnih.govnih.govmpg.de. Research is focused on optimizing these processes for increased methane yield. For instance, studies on electromethanogenesis, which uses electricity to drive CO2 reduction to methane, have shown that certain methanogenic strains can achieve significantly higher methane production rates when directly supplied with electrons from a cathode mdpi.com. Integrating methanation systems with biogas production facilities also presents an avenue for enhanced methane yield by utilizing captured CO2 and renewable hydrogen, potentially increasing national renewable methane production significantly diva-portal.org.

Bioremediation and Environmental Management

Methanogens and their associated cofactors, including this compound, are implicated in bioremediation and environmental management strategies. Methanotrophs, bacteria that consume methane, are important for controlling atmospheric methane release and can be used in the bioremediation of pollutants like chlorinated volatile organic compounds (CVOCs) through cometabolism researchgate.netnih.gov. While methanotrophs are bacteria, the broader context of methane metabolism, where this compound plays a role, is relevant. Furthermore, methanogenesis itself is a key process in the anaerobic degradation of organic matter, contributing to waste management and the carbon cycle mdpi.comfrontiersin.org. Research into modulating methanogenic pathways could lead to more efficient waste treatment processes and the mitigation of greenhouse gas emissions from various sources ontosight.aiontosight.ai.

Strategies for Modulating this compound-Dependent Processes

Understanding and manipulating the pathways involving this compound offers promising strategies for controlling methanogenesis, with implications for both enhancing bioenergy production and mitigating methane emissions.

Enzyme Engineering for Optimized Activity

Enzyme engineering, utilizing techniques such as directed evolution and rational design, aims to improve the activity, stability, and specificity of enzymes involved in methanogenesis biomatter.aipatsnap.commdpi.comfrontiersin.org. For example, the structure of MJ1099, an enzyme involved in this compound and methanopterin biosynthesis, has been elucidated, providing a foundation for mechanistic studies and potential enzyme engineering efforts iucr.orgnih.govresearchgate.net. By modifying enzymes like formylthis compound dehydrogenase (Fwd), which catalyzes the initial CO2 fixation step involving this compound, researchers could potentially increase the efficiency of methane production from CO2 nih.govmpg.de. Computational enzyme design pipelines are also being developed to accelerate the optimization of biocatalysts for renewable chemical production, which could be applied to methanogenesis pathways biomatter.aifrontiersin.orgconsensus.app.

Development of Specific Inhibitors Targeting this compound Biosynthesis or Metabolism

Targeting specific enzymes within the this compound biosynthesis or metabolism pathways presents a strategy to selectively inhibit methanogenesis. Research has explored the inhibition of methanopterin biosynthesis, a related cofactor pathway, as a means to halt methanogen growth and reduce methane emissions, particularly in livestock unl.edu. The structural insights into enzymes like MJ1099 also guide the development of specific inhibitors iucr.orgnih.govresearchgate.net. By understanding the key enzymes and their active sites, researchers can design molecules that selectively block this compound-dependent reactions, offering a precise method for controlling methanogenic activity without affecting beneficial microbial communities ontosight.aiontosight.ai.

Uncharacterized Aspects and Emerging Research Avenues

Despite significant progress, several aspects of this compound's role and the broader methanogenic pathways remain uncharacterized, opening avenues for future research. The diversity of methanogenic archaea and their metabolic strategies, including those involving this compound, is still being uncovered, with new metabolic pathways and uncharacterized archaeal lineages being identified nih.govresearchgate.netfrontiersin.org. Further research into the precise mechanisms of electron transfer and cofactor utilization within complex enzyme machineries, such as the formylthis compound dehydrogenase (Fwd) complex, is crucial for a complete understanding of methanogenesis mpg.dempg.de. Investigating the regulation of this compound biosynthesis and its interplay with other metabolic pathways will be key to unlocking its full potential in biotechnology and environmental applications ontosight.aiontosight.ai. Additionally, exploring novel enzyme engineering approaches and inhibitor targets could lead to more effective strategies for methane mitigation and bioenergy production.

Q & A

Q. What is the biosynthetic pathway of methanofuran, and what are its primary precursors?

this compound biosynthesis involves precursors such as phosphoenolpyruvate (PEP), dihydroxyacetone phosphate (DHAP), tyrosine, glutamate, and acetate. Isotopic labeling studies (e.g., ¹³C-labeled acetate and pyruvate) combined with 2D NMR spectroscopy have been used to trace carbon flow into the furan moiety and side chains . Key steps include transamination reactions and nonribosomal peptide synthetase-mediated assembly of the glutamate dipeptide and HTCA (hexanetetracarboxylic acid) moieties .

Q. What role does this compound play in the initial steps of methanogenesis?

this compound acts as a C1 carrier in the first two-electron reduction of CO₂ during hydrogenotrophic methanogenesis. It binds CO₂ via formyl-methanofuran dehydrogenase (Fwd) to form formyl-methanofuran, a reaction verified through enzyme assays and structural studies of Fwd complexes . Comparative genomic analyses of archaeal homologs (e.g., in Methanothermobacter) further support its conserved role .

Q. How is this compound structurally characterized in methanogenic archaea?

Structural elucidation relies on advanced NMR techniques (e.g., ¹H-¹³C correlation spectroscopy) and X-ray crystallography. For example, 2D NMR experiments with ¹³C-labeled precursors have resolved the furan core and HTCA side chain in Methanobacterium thermoautotrophicum . Crystal structures of Fwd complexes reveal Fe-S clusters critical for electron transfer during CO₂ fixation .

Advanced Research Questions

Q. What enzymatic steps in this compound biosynthesis remain unresolved?

While tyrosine decarboxylase is characterized, other enzymes (e.g., those catalyzing furan ring formation or HTCA biosynthesis) are poorly understood. Researchers employ gene knockout studies in Methanosarcina spp. coupled with LC-MS to identify biosynthetic intermediates . Proteomic profiling of methanogen cell lysates can also pinpoint candidate enzymes .

Q. How do this compound homologs vary across archaeal lineages, and what functional implications do these differences have?

Comparative genomics (e.g., in Asgard archaea like Odin and Loki) reveals homologs of Fwd-like transporters, suggesting evolutionary divergence in C1 metabolism . Phylogenetic analysis of Fwd operons and heterologous expression in model methanogens (e.g., Methanococcus maripaludis) can test functional conservation .

Q. What methodologies resolve contradictions in proposed HTCA biosynthesis pathways?

Discrepancies in HTCA formation (e.g., trans-homoaconitate vs. alternative precursors) are addressed via isotopic tracing (²H/¹³C-labeled α-ketoglutarate) and enzyme activity assays in cell-free extracts of Methanothermobacter . Metabolomic profiling under varying osmotic conditions can clarify HTCA’s dual role as a cofactor and osmolyte .

Q. How do structural variations in this compound impact its interaction with formyltransferase enzymes?

Site-directed mutagenesis of the this compound side chain (e.g., glutamate dipeptide modifications) combined with enzyme kinetics studies (e.g., Fwd activity assays) reveal binding specificity. Cryo-EM structures of Fwd-methanofuran complexes further map interaction interfaces .

Q. What experimental approaches validate the role of this compound in non-methanogenic archaea?

In archaea lacking full methanogenesis pathways (e.g., Thorarchaeota), this compound-associated enzymes are studied via heterologous expression, ¹³C-formate incorporation assays, and co-immunoprecipitation to identify novel metabolic partners .

Methodological Notes

- Isotopic Labeling : Use ¹³C/²H-labeled precursors (e.g., acetate, pyruvate) with NMR or LC-MS to track carbon flux .

- Structural Biology : Combine X-ray crystallography (for enzyme complexes) and 2D NMR (for cofactor dynamics) .

- Genetic Manipulation : Apply CRISPR-Cas9 in Methanosarcina spp. to disrupt biosynthetic genes and assess pathway bottlenecks .

- Phylogenetics : Use tools like OrthoFinder to compare Fwd operons across archaeal genomes and infer evolutionary adaptations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.